molecular formula C17H13N3O B5352173 2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B5352173
M. Wt: 275.30 g/mol
InChI Key: KIPFXVJDTQKCFV-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a chemical compound based on the pyrimido[1,2-a]benzimidazole scaffold, a heterocyclic structure of significant interest in medicinal chemistry due to its similarity to natural purine and pyrimidine bases . This scaffold is recognized as a privileged structure in drug discovery, and its derivatives are frequently investigated for their potent biological activities . Recent scientific literature highlights derivatives of pyrimido[1,2-a]benzimidazole as a novel class of potential anticancer agents . Specific analogues have demonstrated potent anti-leukemia activity in vitro, showing efficacy at sub-micromolar to low micromolar concentrations against a panel of human acute leukemia cell lines, including HL-60, MOLM-13, and MV4-11 . While the specific mechanism of action for this compound requires further investigation, kinase profiling studies on related pyrimido[1,2-a]benzimidazole compounds have identified BMX kinase as a potential target, providing a direction for research into its molecular pharmacology . The structural similarity to known active derivatives suggests this compound is a valuable chemical tool for researchers exploring new oncological targets and developing novel therapeutic strategies for aggressive cancers like acute myeloid leukemia (AML). This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methylphenyl)-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)14-10-16(21)20-15-5-3-2-4-13(15)18-17(20)19-14/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPFXVJDTQKCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with 4-methylbenzaldehyde in the presence of a suitable catalyst and solvent. The reaction mixture is heated to promote cyclization, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Common Synthetic Routes

MethodDescription
Condensation ReactionInvolves heating 2-aminobenzimidazole with 4-methylbenzaldehyde in the presence of a catalyst.
Green Chemistry ApproachesUtilizes eco-friendly solvents and conditions to reduce environmental impact.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of specific molecular targets.
  • Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains.
  • Anti-inflammatory Effects : The compound may exhibit properties that reduce inflammation, making it a candidate for treating inflammatory diseases.

Biological Research

In biological contexts, 2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one has been explored as:

  • Enzyme Inhibitor : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulator : The compound's structure allows it to interact with various receptors, potentially altering their activity.

Material Science

Beyond biological applications, this compound is being studied for its role in developing new materials, such as:

  • Dyes and Pigments : Its unique structure lends itself to applications in colorants.
  • Polymers : Investigations into how it can be incorporated into polymer matrices are ongoing.

Similar Heterocyclic Compounds

CompoundDescriptionApplications
Pyrazolo[3,4-d]pyrimidineAnother fused ring compound known for various biological activities.Anticancer and anti-inflammatory research.
Triazolo[1,5-a]pyrimidineSimilar structure with distinct properties.Explored for therapeutic applications.

Unique Features

The presence of the 4-methylphenyl group in this compound contributes to its unique biological activity profile compared to other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the efficacy and application potential of this compound:

  • Anticancer Studies :
    • A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited proliferation in specific cancer cell lines by targeting metabolic pathways critical for cancer growth.
  • Antimicrobial Testing :
    • Research indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
  • Material Development :
    • Recent advancements have shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylphenyl group (electron-donating) in the target compound may enhance lipophilicity compared to bromophenyl (electron-withdrawing) analogues, affecting membrane permeability and bioavailability .
  • Hydrogen-Bonding Interactions : The 4-bromophenyl derivative forms shorter N-H∙∙∙N hydrogen bonds (2.943 Å vs. 2.848 Å in the methylphenyl analogue), influencing crystal packing and stability .
  • Biological Selectivity: Despite structural similarities, most analogues, including the target compound, exhibit non-selective cytotoxicity against cancer and normal cells, limiting therapeutic utility .

Antiproliferative Activity

  • Target Compound: Moderate activity against neoplastic cells but inhibits normal fibroblasts at similar concentrations, mirroring cisplatin’s lack of selectivity .
  • Dimethoxyphenyl Analogues: Higher potency (IC₅₀: ~10 µM) but retain non-selectivity .

Antibacterial Activity

  • Methylprop-enyl-Substituted Analogues : Derivatives like 2-methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl]pyrimido[1,2-a]benzimidazol-4(3H)-one show promising antibacterial QSAR profiles, suggesting the methyl group enhances target binding .

IOP-Lowering Activity

  • Pharmacophore Analysis : Pyrimido[1,2-a]benzimidazole derivatives exhibit IOP reduction via hypotensive activity, with substituent polarity influencing efficacy .

Biological Activity

2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused ring system that combines pyrimidine and benzimidazole structures, which are known for their diverse pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H14N4OC_{16}H_{14}N_4O. The synthesis typically involves the condensation of 2-aminobenzimidazole with 4-methylbenzaldehyde under specific conditions, often utilizing catalysts to promote cyclization. This method yields the desired compound with good purity and yield .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

A study focusing on derivatives of pyrimido[1,2-a]benzimidazole reported that compounds similar to this compound showed significant anti-tumor activity against various cancer cell lines. For instance, a related compound demonstrated a GI50 range from 0.35 to 9.43 μM against human cancer cell lines, indicating strong efficacy in inhibiting cell proliferation .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedGI50 (μM)
5hHL600.35
5eMOLM-139.43
5gMV4-11Sub-micromolar

Antimicrobial Activity

In vitro studies have shown that derivatives of pyrimido[1,2-a]benzimidazole possess notable antimicrobial properties. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, indicating their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity Data

CompoundPathogen TestedMIC (μg/mL)
7bStaphylococcus aureus0.22
5aStaphylococcus epidermidis0.25

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. This includes modulation of enzyme activity and receptor binding, which can lead to inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Studies

Recent research has identified the compound as a potential inhibitor of BMX kinase, which is implicated in various cancers. Inhibition of this kinase was associated with alterations in cell cycle progression and increased caspase activity, suggesting a mechanism for apoptosis induction .

Q & A

Q. What are the established synthetic routes for 2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step condensation reactions starting from 2-aminobenzimidazole derivatives and pyrimidine precursors. For example:

  • Step 1 : React 2-aminobenzimidazole with diethyl ethoxymalenonate to form a pyrimido[1,2-a]benzimidazole intermediate .
  • Step 2 : Introduce the 4-methylphenyl group via nucleophilic substitution or cross-coupling reactions under phase-transfer catalysis (PTC) using benzyl triethyl ammonium chloride (BTEAC) .
    Optimization Tips :
  • Use microwave-assisted synthesis to reduce reaction time.
  • Monitor intermediates via HPLC or TLC to avoid byproducts.
  • Adjust solvent polarity (e.g., DMF for high-temperature reactions) to enhance yield .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Employ a combination of spectroscopic and chromatographic techniques :

  • 1H/13C NMR : Confirm aromatic proton environments and substituent integration (e.g., methyl group at δ 2.3 ppm).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 321.34 for C18H15N3O3 analogs) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the standard protocols for evaluating its in vitro antimicrobial activity?

Follow CLSI guidelines for bacterial susceptibility testing:

  • Test Strains : Bacillus subtilis (Gram+), Escherichia coli (Gram-), and Candida albicans (fungal).
  • MIC Determination : Use broth microdilution (96-well plates) with compound concentrations from 0.5–128 µg/mL.
  • Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi) as reference drugs. Report activity as IC50 values .

Advanced Research Questions

Q. How can QSAR models be developed to predict the antibacterial efficacy of derivatives?

Methodology :

  • Descriptor Selection : Use topological (e.g., Wiener index), electronic (HOMO/LUMO energies), and steric (molar refractivity) parameters .
  • Statistical Analysis : Apply multiple linear regression (MLR) or partial least squares (PLS) to correlate descriptors with MIC values.
  • Validation : Use leave-one-out cross-validation (LOO-CV) and external test sets (R² > 0.85 for reliability) .
    Example Model :
DescriptorCoefficientSignificance (p-value)
LogP-0.72<0.001
Polar Surface Area0.650.002
HOMO Energy-1.210.005

Q. What experimental and computational approaches elucidate DNA binding mechanisms?

  • UV-Vis Titration : Measure hypochromicity at 260 nm to calculate intrinsic binding constants (Kb ≈ 10⁴–10⁵ M⁻¹) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with B-DNA (PDB: 1BNA). Key residues: Guanine-Cytosine base pairs via intercalation .
  • Circular Dichroism (CD) : Monitor conformational changes in DNA (e.g., reduced ellipticity at 275 nm) .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • LC-MS/MS : Detect impurities (e.g., hydrolyzed derivatives) using fragmentation patterns.
  • Stability Studies : Expose the compound to heat (40°C), light (UV 254 nm), and humidity (75% RH) for 14 days. Use accelerated aging protocols .
  • Byproduct Mitigation : Optimize reaction stoichiometry (1:1.2 molar ratio) and use inert atmospheres (N2/Ar) to prevent oxidation .

Q. What strategies resolve contradictions in reported biological activity data?

  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., MIC normalized to µg/mL).
  • Replicate Experiments : Test compounds under identical conditions (e.g., pH 7.4, 37°C).
  • Mechanistic Studies : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

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